Boc-Cystamine-Poc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

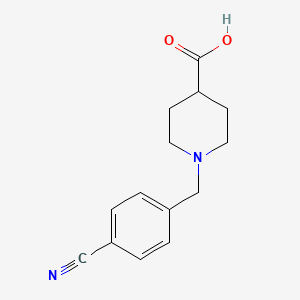

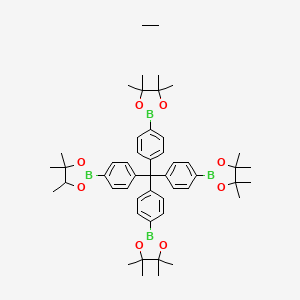

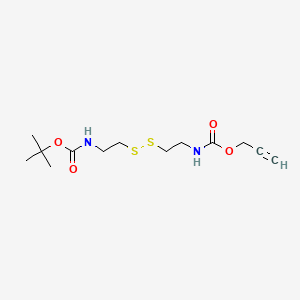

Boc-Cystamine-Poc, also known as compound H4, is a click chemistry reagent with a cystamine building block . It is a tert-butyloxycarbonyl (BOC) derivative of cystamine used as a crosslinker in biotechnology and molecular biology applications .

Synthesis Analysis

The synthesis of Boc-Cystamine-Poc involves the use of cystamine dihydrochloride, which is dissolved in methanol with TEA added . Boc2O, dissolved in methanol, is then added dropwise over 10 minutes and the reaction is maintained overnight . The reaction solution is concentrated and dissolved in a 1M NaOH solution . The aqueous phase is extracted with DCM and dried with anhydrous Na2SO4 . Further purification is performed by flash column chromatography .Molecular Structure Analysis

The molecular structure of Boc-Cystamine-Poc includes a disulfide chain that allows it to be easily cleaved, enabling the removal of the tagging residue when desired . Its molecular weight is 334.45 and its formula is C13H22N2O4S2 .Chemical Reactions Analysis

Boc-Cystamine-Poc is a click chemistry reagent with a cystamine building block . It is used in various chemical reactions, particularly in the field of click chemistry .Physical And Chemical Properties Analysis

Boc-Cystamine-Poc has a molecular weight of 334.45 and its formula is C13H22N2O4S2 . It is recommended to be stored under the conditions specified in the Certificate of Analysis .Aplicaciones Científicas De Investigación

Peptide Synthesis

“Boc-Cystamine-Poc” is used in peptide synthesis, particularly when employing the Boc strategy . This strategy involves using tert-butyloxycarbonyl (Boc) as the N-amino protecting group, which is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties .

Protein Semisynthesis

The compound plays a role in the semisynthesis of proteins. Sophisticated strategies for cysteine protection and subsequent deprotection have been developed, facilitating the synthesis of complex disulfide-rich peptides and semisynthesis of proteins .

Peptide/Protein Labelling

In vitro and in vivo peptide/protein labelling often requires the use of protecting groups like “Boc-Cystamine-Poc” to facilitate the labelling process .

Peptide-Oligonucleotide Conjugates

“Boc-Cystamine-Poc” can be used in the formation of peptide-oligonucleotide conjugates (POCs), which have applications in drug delivery, including cell-penetrating peptides (CPP), cell-targeting peptides (CTP), self-assembling peptides (SAP), and responsive peptides .

Solid-Phase Synthesis (SPS)

The compound is advantageous in Solid-Phase Synthesis (SPS) approaches, similar to those used in peptide and PNA (peptide nucleic acid) synthesis, where Boc serves as a temporal protecting group .

Click Chemistry

“Boc-Cystamine-Poc” is suitable for Click Chemistry applications due to its propargyl derivatization. This makes it a valuable building block for various chemical syntheses .

Safety and Hazards

Mecanismo De Acción

Target of Action

Boc-Cystamine-Poc, also known as compound H4, is a click chemistry reagent with a cystamine building block . It is primarily used in the field of biotechnology and molecular biology applications

Mode of Action

As a click chemistry reagent, it is likely involved in the formation of covalent bonds with its targets, leading to various biochemical changes .

Propiedades

IUPAC Name |

prop-2-ynyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S2/c1-5-8-18-11(16)14-6-9-20-21-10-7-15-12(17)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBADGDLZNRUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Cystamine-Poc | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.